![molecular formula C10H9F4N B13288890 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B13288890.png)
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine is a chemical compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-fluoro-5-(trifluoromethyl)phenylboronic acid with a cyclopropanating agent under specific conditions. The reaction is carried out in the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, in an appropriate solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce cyclopropanol derivatives.
Scientific Research Applications
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity to certain receptors or enzymes, leading to inhibition or activation of specific pathways. The cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and interaction with biological targets .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine: Similar structure but lacks the fluoro group.
1-[3-Fluoro-5-(trifluoromethyl)phenyl]piperazine: Contains a piperazine ring instead of a cyclopropane ring.
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Similar aromatic substitution pattern but different functional group.
Uniqueness: 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine is unique due to the combination of the cyclopropane ring and the specific substitution pattern on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H9F4N |
|---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H9F4N/c11-8-4-6(9(15)1-2-9)3-7(5-8)10(12,13)14/h3-5H,1-2,15H2 |
InChI Key |
XHXNGZBBSMZQII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)F)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


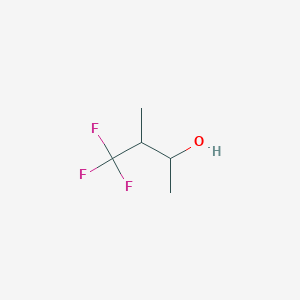
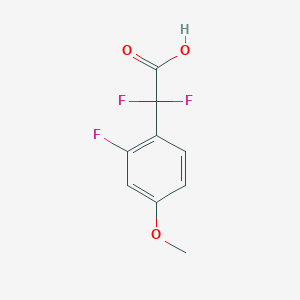
![2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13288827.png)
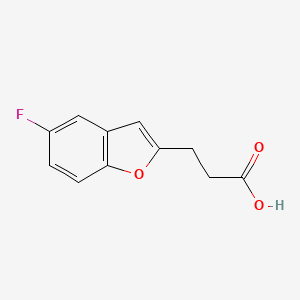
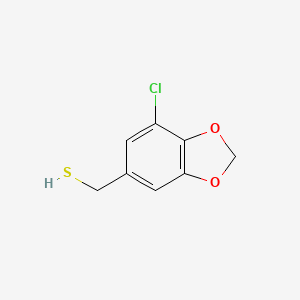




![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol](/img/structure/B13288855.png)
![1-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13288859.png)
![4-({[(9h-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid](/img/structure/B13288861.png)
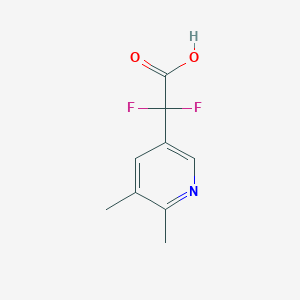
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B13288875.png)
